4-甲基-6-(3-噻吩基)-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

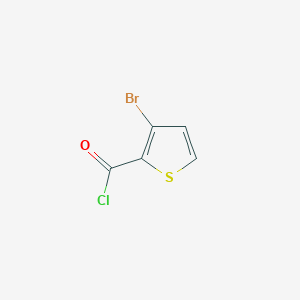

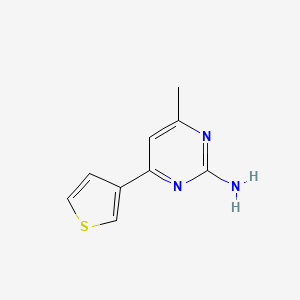

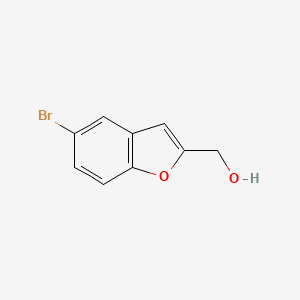

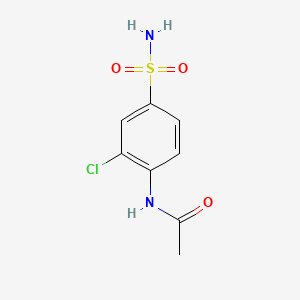

4-Methyl-6-(3-thienyl)-2-pyrimidinamine is a compound that belongs to the class of thieno[2,3-d]pyrimidines, which are of significant interest due to their pharmacological properties. These compounds have been studied extensively for their potential use in treating various diseases and are known for their presence in biologically active molecules such as GDC-0941 and BKM 120 .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been approached through various methods. A one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been reported using a catalytic four-component reaction, which is a green approach characterized by step economy and easy purification . Another method involves the intramolecular cyclization of intermediates derived from chloropyrimidine-carbaldehydes and carbonitriles . Additionally, a rapid synthetic method for N-methylthieno[2,3-d]pyrimidin-4-amine has been established through condensation, chlorination, and nucleophilic substitution, with a total yield of 54% .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines has been explored through various studies. The crystal structure of a related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined by single-crystal X-ray diffraction, revealing an almost coplanar thienopyridine ring .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidines undergo various chemical reactions. For instance, they can be nitrated to form corresponding nitro compounds . They also react with different reagents such as formamide, carbon disulfide, and phenyl isothiocyanate to yield a variety of products . Bromination studies have shown that the introduction of bromine occurs at specific positions depending on the substituents present on the thieno[2,3-d]pyrimidine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and substituents. For example, the introduction of an aryl group at the 6-position enhances the hydrophobic character, which is preferred for good receptor binding activity in the case of GnRH receptor antagonists . The presence of different substituents can also affect the solubility, melting point, and stability of these compounds.

科学研究应用

合成新化合物

4-甲基-6-(3-噻吩基)-2-嘧啶胺已被用于合成各种新化合物。例如,它已被用于合成新型吡啶基噻吩并相关的吡咯并[1″,2″:1″,6″]吡嗪并[2″,3″:4,5]噻吩[2,3-d]嘧啶 (Bakhite, Geies, & El-Kashef, 2002)。此外,它已与3-溴-1-苯基丙酮-1,2-二酮反应,生成了一系列(咪唑并[1,2-c]嘧啶-2-基)苯甲酮,以及与乙酰胺基乙酸乙酯反应,产生了一系列6-苯甲酰吡咯[2,3-d]嘧啶 (Danswan, Kennewell, & Tully, 1989)。

微生物转化

研究还关注类似化合物的微生物转化。例如,对与4-甲基-6-(3-噻吩基)-2-嘧啶胺结构相关的环丙基-6-甲基-N-苯基-2-嘧啶胺(cyprodinil)的微生物降解进行了研究,使用了各种微生物培养物。这项研究为这类化合物的潜在环境降解过程提供了见解 (Schocken, Mao, & Schabacker, 1997)。

合成杂环化合物

4-甲基-6-(3-噻吩基)-2-嘧啶胺已被用于合成杂环化合物。例如,它已被用于合成噻吩[2,3-d]嘧啶的单溴甲基和双溴甲基衍生物,展示了其在生成噻吩[2,3-d]嘧啶的多功能衍生物方面的多样性 (Kaplina et al., 1987)。

光物理研究

最近的研究探索了4-甲基-6-(3-噻吩基)-2-嘧啶胺衍生物的光物理性质,以期在非线性光学(NLO)中的潜在应用。这些研究侧重于了解这些化合物的电子和光学性质,这可能与未来的技术应用相关 (Hussain et al., 2020)。

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-6-thiophen-3-ylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-4-8(12-9(10)11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDPFPXZSUELJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377461 |

Source

|

| Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(3-thienyl)-2-pyrimidinamine | |

CAS RN |

885950-01-6 |

Source

|

| Record name | 4-methyl-6-(3-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)

![5-Amino-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B1273763.png)

![2-[Cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B1273765.png)